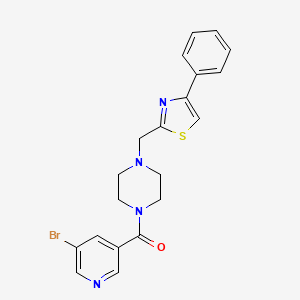

(5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that features a bromopyridine moiety, a phenylthiazole group, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Wirkmechanismus

Target of Action

The primary target of the compound (5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates and is a significant target in the treatment of type II diabetes mellitus .

Mode of Action

The compound this compound interacts with α-glucosidase, inhibiting its function . This inhibition prevents the breakdown of complex carbohydrates into glucose, thereby reducing the levels of glucose absorbed into the bloodstream .

Biochemical Pathways

The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway . This action results in a decrease in postprandial hyperglycemia, a condition that occurs after meals and is common in individuals with type II diabetes .

Result of Action

The result of the action of this compound is a reduction in postprandial hyperglycemia . This effect can help manage blood glucose levels in individuals with type II diabetes, potentially reducing the risk of diabetes-related complications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the bromopyridine intermediate: This can be achieved by bromination of pyridine derivatives.

Synthesis of the phenylthiazole moiety: This involves the cyclization of appropriate thioamide and haloketone precursors.

Coupling reactions: The bromopyridine and phenylthiazole intermediates are then coupled with a piperazine derivative under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the thiazole moiety.

Reduction: Reduction reactions could target the carbonyl group in the methanone linkage.

Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The products of these reactions would depend on the specific reagents and conditions used, but could include various substituted derivatives and reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. The thiazole moiety in this compound contributes to its effectiveness against various bacterial strains. A study highlighted the synthesis of novel heterocyclic compounds derived from thiazoles, which demonstrated promising antimicrobial activity against several pathogens . The presence of the bromopyridine and piperazine groups enhances solubility and bioavailability, making these compounds suitable candidates for further development as antimicrobial agents.

Anticancer Properties

The compound's potential as an anticancer agent has been investigated extensively. Notably, the incorporation of the thiazole ring has been linked to enhanced cytotoxic activity against cancer cell lines. For instance, derivatives similar to (5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone have shown IC50 values indicative of potent anticancer effects, particularly against breast cancer cells . The mechanism of action is believed to involve the inhibition of key cellular pathways that regulate proliferation and apoptosis.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of compounds is crucial for optimizing their pharmacological profiles. Research indicates that modifications to the thiazole and piperazine portions can significantly affect biological activity. For example, the introduction of electron-withdrawing groups on the phenyl ring has been associated with increased potency in anticancer assays . This highlights the importance of systematic SAR studies in developing more effective derivatives.

Neuropharmacological Applications

There is emerging evidence supporting the neuropharmacological potential of compounds containing both pyridine and thiazole moieties. Such compounds have been evaluated for their anticonvulsant properties in animal models, demonstrating efficacy in reducing seizure activity . The dual action of these compounds may be attributed to their ability to modulate neurotransmitter systems, making them candidates for further investigation in treating neurological disorders.

Case Studies and Experimental Findings

Several studies have documented the synthesis and evaluation of this compound and related compounds:

| Study | Findings | |

|---|---|---|

| Siddiqui et al., 2020 | Developed thiazole-pyridazine hybrids with significant anticonvulsant activity | Highlighted the role of structural modifications in enhancing efficacy |

| Łączkowski et al., 2020 | Investigated new thiazole derivatives for anticonvulsant properties | Demonstrated promising results in seizure models |

| ACS Omega Study, 2023 | Evaluated new N-acyl hydrazone compounds with cytotoxic effects | Established a correlation between structure and anticancer activity |

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (5-Chloropyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone

- (5-Fluoropyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone

Uniqueness

The presence of the bromine atom in (5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone may confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs.

Biologische Aktivität

The compound (5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a bromopyridine moiety, a phenylthiazole group, and a piperazine ring. Its IUPAC name is (5-bromopyridin-3-yl)-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone , and it has the molecular formula C20H19BrN4OS .

The primary biological target of this compound is the enzyme α-glucosidase , which plays a crucial role in carbohydrate digestion. The inhibition of α-glucosidase by this compound leads to a reduction in postprandial hyperglycemia, making it a candidate for managing diabetes .

Biochemical Pathways

- Inhibition of α-glucosidase : This action disrupts carbohydrate metabolism, leading to decreased glucose absorption.

- Impact on blood sugar levels : The compound has been shown to effectively lower blood glucose levels after meals.

Biological Activity and Therapeutic Applications

Research indicates that the compound exhibits significant potential in various therapeutic areas:

Antidiabetic Activity

Studies have shown that this compound effectively reduces blood sugar levels by inhibiting α-glucosidase activity. This mechanism is particularly beneficial for diabetic patients who require control over their postprandial glucose spikes .

Anticancer Properties

Research into thiazole derivatives has highlighted their anticancer potential. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, thiazole-integrated compounds have been shown to exhibit selective cytotoxicity against glioblastoma and melanoma cells .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals unique aspects of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (5-Chloropyridin-3-yl)(4-(4-phenyltiazol-2-yl)methyl)piperazin | Similar structure but with chlorine | Moderate α-glucosidase inhibition |

| (5-Fluoropyridin-3-yl)(4-(4-phenyltiazol-2-y)methyl)piperazin | Similar structure but with fluorine | Lower cytotoxicity compared to bromine derivative |

The presence of the bromine atom in the compound may enhance its reactivity and biological activity compared to its chloro and fluoro analogs .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of thiazole derivatives, including those similar to (5-Bromopyridin-3-yl)(4-(4-phenyltiazol-2-y)methyl)piperazin. For instance:

- Anticancer Activity : A study demonstrated that thiazole-containing compounds exhibited significant cytotoxicity against A431 cancer cells, with IC50 values comparable to standard chemotherapeutics like doxorubicin .

- Antimicrobial Properties : Other derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of biological activity .

Eigenschaften

IUPAC Name |

(5-bromopyridin-3-yl)-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN4OS/c21-17-10-16(11-22-12-17)20(26)25-8-6-24(7-9-25)13-19-23-18(14-27-19)15-4-2-1-3-5-15/h1-5,10-12,14H,6-9,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQMSXIYWYSKQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CC(=CN=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.